2-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole

Lipophilicity Drug-likeness Physicochemical profiling

2-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole (CAS 2178772-60-4) is a synthetic sulfonamide derivative built on a piperidine core bearing a 2,3-dihydrobenzofuran-5-sulfonyl group at the piperidine nitrogen and a 1,3,4-thiadiazol-2-yloxy substituent at the piperidine 4-position. Its molecular formula is C₁₅H₁₇N₃O₄S₂ with a molecular weight of 367.44 g/mol, a computed XLogP3 of 2.1, a topological polar surface area (TPSA) of 118 Ų, zero hydrogen bond donors, and eight hydrogen bond acceptors.

Molecular Formula C15H17N3O4S2
Molecular Weight 367.44
CAS No. 2178772-60-4
Cat. No. B2743441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole
CAS2178772-60-4
Molecular FormulaC15H17N3O4S2
Molecular Weight367.44
Structural Identifiers
SMILESC1CN(CCC1OC2=NN=CS2)S(=O)(=O)C3=CC4=C(C=C3)OCC4
InChIInChI=1S/C15H17N3O4S2/c19-24(20,13-1-2-14-11(9-13)5-8-21-14)18-6-3-12(4-7-18)22-15-17-16-10-23-15/h1-2,9-10,12H,3-8H2
InChIKeyXMEUHPOBGXOJJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole (CAS 2178772-60-4): Structural Identity and Physicochemical Baseline


2-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole (CAS 2178772-60-4) is a synthetic sulfonamide derivative built on a piperidine core bearing a 2,3-dihydrobenzofuran-5-sulfonyl group at the piperidine nitrogen and a 1,3,4-thiadiazol-2-yloxy substituent at the piperidine 4-position [1]. Its molecular formula is C₁₅H₁₇N₃O₄S₂ with a molecular weight of 367.44 g/mol, a computed XLogP3 of 2.1, a topological polar surface area (TPSA) of 118 Ų, zero hydrogen bond donors, and eight hydrogen bond acceptors [1]. The compound belongs to the class of 1,3,4-thiadiazole ethers linked via a sulfonylpiperidine spacer to a fused dihydrobenzofuran aryl group—a scaffold architecture that appears in screening libraries targeting NLRP3 inflammasome inhibition, PPAR modulation, and anticancer programs, though the specific compound itself lacks published bioassay data in ChEMBL or PubChem BioAssay repositories as of the most recent database update [1][2].

Why Generic Substitution of 2-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole Is Not Advisable Without Comparative Data


Compounds within the 1,3,4-thiadiazole-sulfonylpiperidine-aryl class are not interchangeable because minor variations in the heterocycle identity (thiadiazole vs. oxadiazole vs. pyridazine), the sulfonyl-linked aryl group (dihydrobenzofuran vs. benzodioxine vs. fluorophenyl), and the piperidine substitution position (4-yloxy vs. 3-yloxy vs. 3-ylmethyl) produce substantial shifts in lipophilicity, hydrogen-bonding capacity, and TPSA that are known to alter target binding modes, selectivity profiles, and ADMET properties [1][2]. The 1,3,4-thiadiazole ring is a recognized bioisostere of pyrimidine capable of disrupting DNA replication processes, while the dihydrobenzofuran sulfonyl group contributes aromatic π-stacking and metabolic stability distinct from simpler phenylsulfonyl analogs [3]. Critically, the target compound's 4-oxy linkage on piperidine places the thiadiazole in a different geometric vector than 3-substituted analogs, directly impacting pharmacophore complementarity [1].

Quantitative Differentiation Evidence for 2-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole vs. Closest Structural Analogs


Lipophilicity and Polarity Differentiation vs. 4-Fluoro-2-methylphenylsulfonyl Analog (CAS 2188202-81-3)

Comparing computed physicochemical properties, the target compound (dihydrobenzofuran sulfonyl) exhibits a lower XLogP3 of 2.1 and a higher TPSA of 118 Ų versus its 4-fluoro-2-methylphenylsulfonyl analog (CAS 2188202-81-3) with XLogP3 of 2.5 and TPSA of 109 Ų [1][2]. The 0.4 log unit reduction in lipophilicity and 9 Ų increase in polar surface area predict lower passive membrane permeability and reduced blood-brain barrier penetration for the target compound, attributes that may be desirable for peripherally restricted target engagement or undesirable for CNS applications depending on the research objective [3].

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen Bond Acceptor Capacity Differentiation vs. Benzodioxine Sulfonyl Analog (CAS 2309775-45-7)

The target compound contains 4 oxygen atoms in its molecular framework (C₁₅H₁₇N₃O₄S₂), compared to 5 oxygen atoms for the 2,3-dihydro-1,4-benzodioxine-6-sulfonyl analog (CAS 2309775-45-7, C₁₅H₁₇N₃O₅S₂, MW = 383.44) [1]. This single-oxygen difference translates to a molecular weight reduction of 16 g/mol for the target compound and alters the hydrogen bond acceptor count distribution between the aryl sulfonyl and heterocyclic ether regions, which may modulate solubility and specific polar interactions within a binding pocket [1].

Hydrogen bonding Solubility Target engagement

Heterocycle Bioisostere Differentiation: 1,3,4-Thiadiazole vs. 1,2,4-Oxadiazole and Pyridazine in Dihydrobenzofuran-Sulfonylpiperidine Scaffolds

The 1,3,4-thiadiazole ring in the target compound is a sulfur-containing heterocycle that acts as a bioisostere of pyrimidine and can disrupt DNA replication, a property not shared by the 1,2,4-oxadiazole or pyridazine analogs that replace the thiadiazole with oxygen-only or nitrogen-only heterocycles [1]. Published SAR data on structurally related 1,3,4-thiadiazole-benzofuran hybrids demonstrate MCF-7 cytotoxicity with IC₅₀ values ranging from 0.28 to 23.6 µM, with activity dependent on the specific substituent pattern [1][2]. The target compound's 1,3,4-thiadiazole ether linkage (rather than a direct C–C bond or methylene bridge) positions the heterocycle for distinct binding pocket interactions, as demonstrated crystallographically for sulfonylthiadiazoles occupying a novel subpocket in PPARδ [3].

Bioisosterism DNA replication inhibition Cytotoxicity

Piperidine 4-Oxy vs. 3-Oxy Substitution Geometry: Impact on Pharmacophore Vector Orientation

The target compound features the 1,3,4-thiadiazol-2-yloxy group at the piperidine 4-position, creating a linear para-like substitution geometry relative to the sulfonamide nitrogen. This contrasts with 3-substituted analogs such as 3-((1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)piperidin-3-yl)oxy)pyridazine, where the heterocycle projects at a ~60° angle relative to the piperidine ring plane [1]. Molecular docking studies on related sulfonylpiperidine-dihydrobenzofuran analogs reveal that this positional isomerism alters the spatial relationship between the heterocycle and the dihydrobenzofuran sulfonyl group, modifying the compound's ability to simultaneously engage two distal binding subpockets [2].

Scaffold geometry Pharmacophore mapping Structure-based design

Class-Level Evidence: Sulfonylthiadiazole Scaffold Produces High-Potency PPARγ/δ Dual Partial Agonism with Unusual Binding Mode

Although the target compound itself lacks reported PPAR activity, its core sulfonylthiadiazole motif has been validated in a published optimization campaign yielding compound 20a with PPARδ EC₅₀ = 1.6 nM and PPARγ EC₅₀ = 336 nM, demonstrating high-potency dual partial agonism [1]. X-ray crystallography confirmed that this chemotype occupies a novel subpocket in PPARδ that becomes accessible after moderate conformational rearrangement and does not directly interact with the AF-2 activation helix—a binding mode directly linked to the partial agonism profile that may mitigate the edema and weight gain side effects of full PPARγ agonists [1]. Compound 20a demonstrated in vivo efficacy in two chronic mouse models, favorably modifying lipids in normolipidemic mice and preventing diabetes onset in db/db mice [1]. The target compound's dihydrobenzofuran sulfonyl group may confer distinct PPAR subtype selectivity relative to the published series.

PPAR Metabolic syndrome Partial agonism X-ray crystallography

Anticancer Class-Level Evidence: Dihydrobenzofuran-Piperidine Scaffold Demonstrates BRCA1/BRCA2 Docking Affinity and MCF-7 Cytotoxicity

A 2024 study on sulfonyl piperidine analogues containing 2,3-dihydrobenzofuran-5-carboxamide demonstrated strong in silico binding affinity toward both mutated BRCA1 (PDB ID: 1N5O) and BRCA2 (PDB ID: 8BR9) and notable in vitro efficacy against MCF-7 breast cancer cell lines for compounds 5 and 7 [1]. The target compound shares the dihydrobenzofuran-5-sulfonyl-piperidine substructure but replaces the carboxamide with a 1,3,4-thiadiazol-2-yloxy group, which introduces additional heterocycle-mediated interactions and modifies the pharmacophore. Separately, 1,3,4-thiadiazole-benzofuran hybrids evaluated against MCF-7 cells showed IC₅₀ values as low as 0.28 µg/mL, with the best compound approaching doxorubicin potency [2].

Anticancer BRCA Breast cancer MCF-7

Recommended Research and Industrial Application Scenarios for 2-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole (CAS 2178772-60-4)


PPARγ/δ Dual Partial Agonist Lead Optimization with Novel Dihydrobenzofuran Substituent

Researchers in metabolic disease drug discovery can deploy this compound as a starting point for PPAR modulator optimization. The sulfonylthiadiazole core has been crystallographically validated to occupy a novel PPARδ subpocket with partial agonism (compound 20a: PPARδ EC₅₀ = 1.6 nM), and the dihydrobenzofuran sulfonyl group represents an unexplored substituent in this chemotype, offering potential for novel intellectual property and differentiated subtype selectivity [1]. The computed XLogP3 of 2.1 falls within the optimal range for oral bioavailability, while the TPSA of 118 Ų suggests limited CNS penetration—potentially advantageous for peripherally targeted metabolic indications.

Anticancer SAR Probe Integrating Thiadiazole and Dihydrobenzofuran Pharmacophores

This compound uniquely combines the 1,3,4-thiadiazole moiety (a pyrimidine bioisostere capable of DNA replication disruption) with the dihydrobenzofuran-sulfonyl-piperidine scaffold (validated for BRCA1/BRCA2 binding and MCF-7 cytotoxicity) [1][2]. Medicinal chemistry teams can use it as a dual-pharmacophore probe in breast cancer programs, benchmarking against doxorubicin (IC₅₀ = 0.75–0.877 µM) and comparing with the closest oxadiazole or pyridazine analogs to isolate the contribution of the thiadiazole ring to cytotoxicity and target engagement [3].

Physicochemical Comparator in CNS vs. Peripheral Selectivity Screens

With its XLogP3 of 2.1 and TPSA of 118 Ų—deliberately distinct from the more lipophilic 4-fluoro-2-methylphenylsulfonyl analog (XLogP3 2.5, TPSA 109 Ų)—this compound serves as an ideal tool for parallel screening in CNS vs. peripheral target panels [1]. The 0.4 log unit lipophilicity reduction and 9 Ų TPSA increase predict measurably lower passive permeability, allowing research teams to assess whether CNS exposure is required for target engagement or whether a peripherally restricted analog maintains efficacy with reduced CNS-mediated side effects [2].

Scaffold-Hopping Reference Standard for Bioisostere Evaluation

The target compound occupies a precise structural intersection among three bioisosteric series: 1,3,4-thiadiazole (sulfur-containing), 1,2,4-oxadiazole (oxygen-containing, e.g., CAS 1705877-05-9), and pyridazine (nitrogen-containing) analogs, all sharing the conserved dihydrobenzofuran-sulfonyl-piperidine core [1]. Procurement of this compound alongside its oxadiazole and pyridazine counterparts enables systematic bioisostere profiling to deconvolute the specific contribution of the thiadiazole heteroatom composition and ring geometry to potency, selectivity, metabolic stability, and off-target profiles in a given assay system [2].

Quote Request

Request a Quote for 2-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.